D-diginose

Description

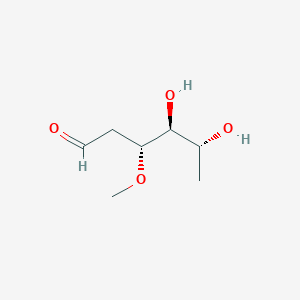

D-Diginose is a 2,6-dideoxy-3-O-methylhexose sugar predominantly found as a glycone component in cardiac glycosides, which are secondary metabolites of plants in the Apocynaceae and Ranunculaceae families. Structurally, it is characterized by the absence of hydroxyl groups at the C2 and C6 positions and a methoxy group at C3 (Figure 1) . Its absolute configuration (D-form) is confirmed via optical rotation analysis, with reported values of [α]²⁰D = +59.6 (c = variable, H₂O) .

This compound is enzymatically linked to aglycones (e.g., strophanthidin) or other sugars (e.g., D-glucose, D-cymarose) in cardiac glycosides, contributing to their bioactivity. For instance, in Adonis chrysocyathus, this compound forms part of the trisaccharide chain in sugoroside (strophanthidin–D-cymarose–this compound–D-glucose), where its position influences hydrolysis behavior and pharmacological properties .

Properties

Molecular Formula |

C7H14O4 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(3R,4S,5R)-4,5-dihydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7+/m1/s1 |

InChI Key |

GOYBREOSJSERKM-QYNIQEEDSA-N |

SMILES |

CC(C(C(CC=O)OC)O)O |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H](CC=O)OC)O)O |

Canonical SMILES |

CC(C(C(CC=O)OC)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Diginose shares structural and functional similarities with other 2,6-dideoxy sugars found in cardiac glycosides. Below is a comparative analysis with four analogous compounds: D-cymarose, L-oleandrose, D-sarmentose, and D-digitoxose.

Table 1: Structural and Functional Comparison of this compound and Related Sugars

Structural Nuances

- D-Cymarose: Shares identical functional groups (2,6-dideoxy-3-O-methyl) with this compound but differs in stereochemistry, as evidenced by distinct optical rotations ([α]²⁰D +55.5 vs. +59.6) . In sugoroside, D-cymarose directly attaches to the aglycone, while this compound occupies an intermediate position .

- L-Oleandrose: The L-configuration and α-glycosidic linkages distinguish it from this compound. MS/MS fragments (m/z 162 vs. 145) further aid differentiation .

- D-Sarmentose: Co-occurs with this compound in Nerium oleander but is separable via thin-layer chromatography (TLC) due to distinct polarities .

- D-Digitoxose: Lacks the 3-O-methyl group, rendering it more hydrophilic than this compound .

Functional and Pharmacological Implications

- Bioactivity: this compound-containing glycosides (e.g., 8β-hydroxydigitoxigenin-3-O-β-D-diginoside) exhibit antitumor activity against lung, liver, and breast cancer cells .

- Hydrolysis Stability: The 3-O-methyl group in this compound enhances resistance to acid hydrolysis compared to digitoxose, influencing drug stability .

Research Findings and Challenges

- Analytical Differentiation: Diastereomers like this compound and L-oleandrose require complementary techniques (e.g., TLC, MS/MS) for unambiguous identification .

- Biosynthesis: this compound and D-sarmentose are synthesized as nucleotide-bound intermediates in Nerium oleander, suggesting shared enzymatic pathways .

- Knowledge Gaps: The exact enzymatic machinery for 3-O-methylation in this compound biosynthesis remains uncharacterized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.